molecular formula C15H21N3O4S B2746883 4-ethyl-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2,3-dioxopiperazine-1-carboxamide CAS No. 2097933-26-9

4-ethyl-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2746883
CAS No.: 2097933-26-9
M. Wt: 339.41
InChI Key: BYBDQAIXOIVMTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, which is a part of the compound, has been a topic of interest for many scientists due to their potential as biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The compound contains a thiophene moiety, which is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical and Chemical Properties Analysis

The compound is a solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Applications

1. Synthesis TechniquesResearch on similar dioxopiperazine compounds highlights innovative synthesis methods. For example, a study by Wei et al. (2008) introduced a convenient synthesis method for crystalline 4-ethyl-2,3-dioxopiperazine derivatives using triphosgene, which offers a clean reaction under mild conditions without the need for harsh chlorinating agents (Wei et al., 2008). This methodology could be relevant for synthesizing or modifying compounds like "4-ethyl-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2,3-dioxopiperazine-1-carboxamide."

2. Pharmacological Applications

Compounds with similar structures have been evaluated for their biological activities. For instance, synthesis and evaluation of thiazolopyrimidines and related compounds have shown antimicrobial activity, suggesting that similarly structured molecules, including our compound of interest, might also possess pharmacological potentials, such as antimicrobial or anti-inflammatory properties (Spoorthy et al., 2021).

3. Potential Anticancer and Anti-Inflammatory Properties

Another study on the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents indicates the potential therapeutic applications of complex molecules in treating cancer and inflammation (Rahmouni et al., 2016). This suggests that our compound might also be explored for similar pharmacological effects.

4. Antimicrobial and Antioxidant Research

Furthermore, research on cyclopenteno[b]thiophene derivatives for local anesthetic and antiarrhythmic agents by Al-Obaid et al. (1998) demonstrates the diverse pharmacological investigations undertaken for compounds containing thiophene, which is part of the structure of our compound of interest (Al-Obaid et al., 1998).

Properties

IUPAC Name

4-ethyl-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-3-17-5-6-18(13(20)12(17)19)14(21)16-10-15(2,22)8-11-4-7-23-9-11/h4,7,9,22H,3,5-6,8,10H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBDQAIXOIVMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C)(CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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